Methyl 2-Methyl-4-Oxobutanoate: Chemical Architecture, Physical Properties, and Synthetic Utility
Methyl 2-Methyl-4-Oxobutanoate: Chemical Architecture, Physical Properties, and Synthetic Utility
Executive Summary
Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) is a highly versatile, bifunctional aliphatic compound serving as a critical C6 building block in advanced organic synthesis and pharmaceutical drug development[1]. Featuring both an ester and a terminal aldehyde moiety, this molecule offers orthogonal reactivity that allows chemists to perform selective, sequential modifications. This whitepaper provides an in-depth technical analysis of its molecular architecture, thermochemical profile, synthetic pathways, and the rigorous experimental protocols required for its isolation.
Chemical Structure & Molecular Architecture
The structural identity of methyl 2-methyl-4-oxobutanoate is defined by its butanoate backbone, substituted with a methyl group at the C2 position and terminating in an aldehyde (oxo) group at the C4 position.
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SMILES: COC(=O)C(C)CC=O
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Stereochemistry: The molecule possesses a chiral center at the C2 position. Unless synthesized via asymmetric catalysis, it typically exists as a racemic mixture.
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Bifunctionality: The true synthetic value of this compound lies in its dual functional groups. The terminal aldehyde is highly electrophilic and primed for reductive aminations, Wittig olefinations, or selective oxidations. Conversely, the methyl ester provides a site for controlled hydrolysis, transesterification, or reduction to a primary alcohol, enabling complex molecular assembly without the immediate need for protecting groups.
Physical Properties & Thermochemical Profile
Understanding the physical properties of methyl 2-methyl-4-oxobutanoate is critical for designing safe and effective downstream processing workflows. The compound's thermochemical profile dictates strict handling parameters to prevent degradation[1].
| Property | Value |
| IUPAC Name | Methyl 2-methyl-4-oxobutanoate |
| CAS Number | 13865-21-9[1] |
| Molecular Formula | C₆H₁₀O₃[1] |
| Molecular Weight | 130.14 g/mol [1] |
| Boiling Point | 70 °C at 12 Torr[1] |
| Density | 1.010 ± 0.06 g/cm³ (Predicted)[1] |
| Appearance | Colourless Oil[1] |
| Solubility | Sparingly in chloroform, slightly in methanol[1] |
Causality in Handling: The boiling point of 70 °C at a reduced pressure of 12 Torr is a critical operational parameter[1]. Attempting atmospheric distillation would require temperatures that trigger aldol self-condensation due to the reactive α-hydrogens adjacent to the aldehyde. Furthermore, its classification as a colourless oil that requires storage under an inert atmosphere at 2-8 °C is a direct consequence of the aldehyde's susceptibility to auto-oxidation into a carboxylic acid upon exposure to atmospheric oxygen[1].
Synthetic Pathways & Mechanistic Insights
Methyl 2-methyl-4-oxobutanoate is classically encountered as a product of the rhodium-catalyzed hydroformylation of methyl methacrylate, or as a notable byproduct during the tandem hydroaminomethylation of allyl esters[2][3].
During hydroformylation, synthesis gas (CO and H₂) is added across the double bond of the precursor. The regioselectivity of this reaction is governed by the insertion of the coordinated alkene into the rhodium-hydride bond. An anti-Markovnikov addition yields the target linear aldehyde (methyl 2-methyl-4-oxobutanoate), whereas a Markovnikov addition yields the branched isomer (methyl 2,2-dimethyl-3-oxopropanoate)[4].
Caption: Rhodium-catalyzed hydroformylation pathway of methyl methacrylate.
Experimental Workflow: Isolation and Validation Protocol
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for the isolation of methyl 2-methyl-4-oxobutanoate from a crude catalytic mixture.
Caption: Step-by-step downstream processing and isolation workflow.
Step 1: Reaction Quenching and Catalyst Separation
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Action: Cool the reaction vessel to room temperature and carefully vent the syngas under a fume hood. Filter the organic mixture through a short pad of silica gel.
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Causality: Venting removes the reactive atmosphere, halting the catalytic cycle. The silica pad physically strips the homogeneous rhodium catalyst from the organic phase, preventing unwanted reverse-reactions or isomerizations during downstream heating.
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Validation: The filtrate must transition from a dark catalytic color to a pale yellow or colorless liquid, visually indicating successful rhodium removal.
Step 2: Fractional Vacuum Distillation
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Action: Subject the crude filtrate to fractional distillation at a precisely controlled reduced pressure of 12 Torr. Collect the fraction boiling at 70 °C[1].
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Causality: Methyl 2-methyl-4-oxobutanoate is thermally sensitive. Distilling at atmospheric pressure requires excessive heat, triggering degradation. Reducing the pressure to 12 Torr lowers the boiling point to a safe 70 °C, preserving the integrity of the aldehyde.
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Validation: Monitor the vapor temperature thermocouple. A stable, sustained temperature plateau at exactly 70 °C confirms the elution of the target compound.
Step 3: Spectroscopic Validation (In-Process QC)
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Action: Analyze the collected fraction via FT-IR and ¹H-NMR spectroscopy.
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Causality: This step is mandatory to ensure no branched isomer or unreacted starting material has co-distilled with the product.
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Validation: The FT-IR spectrum must show two distinct carbonyl stretches: an ester C=O at ~1740 cm⁻¹ and an aldehyde C=O at ~1725 cm⁻¹. ¹H-NMR must reveal a distinct aldehyde proton signal near 9.7 ppm.
Step 4: Inert Storage
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Action: Purge the collection flask with Argon gas and store immediately at 2-8 °C (refrigerator)[1].
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Causality: Aldehydes are highly susceptible to auto-oxidation into carboxylic acids when exposed to air. Argon, being heavier than air, provides a protective blanket, while the low temperature kinetically suppresses degradation.
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Validation: Periodic pH checks of an aqueous aliquot; a drop in pH over time indicates unwanted oxidation to the corresponding acid.
Applications in Drug Development
Methyl 2-methyl-4-oxobutanoate is a highly sought-after intermediate for synthesizing 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran (3-methyl-THF)[4]. 3-methyl-THF serves as a critical comonomer for the preparation of specialized polytetrahydrofurans, which are further processed into resilient fibers and polymeric drug-delivery vehicles[4]. Furthermore, the compound is heavily utilized in the preparation of complex amino esters via rhodium-catalyzed tandem hydroaminomethylation, a key reaction in the synthesis of nitrogen-containing active pharmaceutical ingredients (APIs)[2][3].
References
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ChemicalBook. "methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9." ChemicalBook.1
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Sigma-Aldrich. "methyl 2-methyl-4-oxobutanoate | 13865-21-9." Merck KGaA. 5
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ChemicalBook. "methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9 - Usage And Synthesis." ChemicalBook. 2
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Chikkali, S. H., et al. "Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes." Chemical Reviews, ACS Publications. 3
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"US5536854A - Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran." Google Patents. 4
Sources
- 1. methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9 [m.chemicalbook.com]
- 2. methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5536854A - Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran - Google Patents [patents.google.com]
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